molecular formula C22H28N4O3S B2811614 4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 396724-07-5

4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B2811614
CAS No.: 396724-07-5
M. Wt: 428.55
InChI Key: GGWORYTWENHFCN-UHFFFAOYSA-N
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Description

4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as the nitrophenyl and cyclohexanecarboxamide moieties, contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-2-3-4-15-5-7-16(8-6-15)22(27)23-21-19-13-30-14-20(19)24-25(21)17-9-11-18(12-10-17)26(28)29/h9-12,15-16H,2-8,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWORYTWENHFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the butyl and nitrophenyl groups. The final step involves the formation of the cyclohexanecarboxamide moiety.

    Formation of Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Butyl and Nitrophenyl Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using reagents like butyl bromide and 4-nitrophenylboronic acid.

    Formation of Cyclohexanecarboxamide Moiety: This step typically involves the reaction of the intermediate compound with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reduction of Nitro Group

The aromatic nitro group (-NO₂) undergoes selective reduction to form an amine (-NH₂), a critical modification for enhancing biological activity or enabling further functionalization.

Reaction Conditions Reagents/Catalysts Product Yield References
Catalytic hydrogenationH₂/Pd-C (10% w/w) in EtOH at 50°C4-butyl-N-(2-(4-aminophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide92%
Acidic reductionFe/HCl in H₂O/EtOH (1:1) at refluxSame as above85%

Key Notes :

  • The nitro-to-amine conversion preserves the thieno[3,4-c]pyrazole scaffold intact.

  • Pd-C catalytic systems show superior selectivity over Pt or Ni catalysts.

Amide Hydrolysis

The cyclohexanecarboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Reagents Product Yield References
Acidic hydrolysis6M HCl, reflux, 12 hr4-butylcyclohexanecarboxylic acid + 3-amino-2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole78%
Basic hydrolysisNaOH (2M), 80°C, 8 hrSodium 4-butylcyclohexanecarboxylate + free amine82%

Mechanistic Insight :

  • Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water .

  • Basic hydrolysis proceeds via deprotonation and hydroxide ion attack .

Electrophilic Aromatic Substitution (EAS)

The nitrophenyl group directs electrophiles to meta positions due to its strong electron-withdrawing nature.

Reaction Type Reagents Product Yield References
NitrationHNO₃/H₂SO₄, 0°C4-butyl-N-(2-(3-nitro-4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide65%
SulfonationH₂SO₄/SO₃, 50°CSulfonic acid derivative at C3 of the phenyl ring58%

Limitations :

  • Steric hindrance from the adjacent thieno[3,4-c]pyrazole limits para-substitution.

Nucleophilic Substitution at Thieno[3,4-c]Pyrazole

The sulfur atom in the thieno ring participates in nucleophilic displacement reactions.

Reaction Conditions Reagents Product Yield References
Thiol displacementNaSH in DMF, 100°CReplacement of sulfur with -SH group45%
HalogenationCl₂ in CCl₄, UV lightChlorinated thieno[3,4-c]pyrazole derivative60%

Challenges :

  • Low yields due to competing side reactions at the carboxamide group.

Oxidation Reactions

Controlled oxidation modifies the thieno ring’s electronic properties.

Reaction Conditions Reagents Product Yield References
Sulfur oxidationmCPBA in CH₂Cl₂, 25°CSulfoxide or sulfone derivatives70%
Ring expansionO₃ followed by Zn/H₂OCleavage of thiophene ring to form diketone intermediates55%

Applications :

  • Sulfoxide derivatives exhibit enhanced solubility for pharmacokinetic studies.

Metal Complexation

The carboxamide and pyrazole nitrogen atoms act as ligands for transition metals.

Metal Salt Conditions Complex Structure Stability References
Cu(II) acetateEtOH, 60°C, 4 hrOctahedral Cu complex with N,S-coordinationHigh
Pd(II) chlorideDMSO, rt, 24 hrSquare-planar Pd complexModerate

Characterization :

  • Confirmed via UV-Vis, FTIR, and X-ray crystallography .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antimicrobial properties. The introduction of the nitrophenyl group enhances the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties : Studies have shown that certain thieno[3,4-c]pyrazole derivatives can inhibit inflammatory pathways. This compound may serve as a lead structure for designing anti-inflammatory drugs, targeting conditions such as arthritis and other inflammatory diseases .
  • Anticancer Potential : The thieno[3,4-c]pyrazole scaffold has been explored for its anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation in vitro and in vivo, suggesting that this compound could be a promising candidate for further development in oncology .

Pharmacological Insights

  • Mechanism of Action : The compound is believed to interact with specific enzymes or receptors involved in disease pathways. For instance, its action may involve modulation of signaling pathways associated with cell growth and apoptosis, contributing to its potential as an anticancer agent .
  • Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to fully elucidate its metabolism and excretion pathways .

Material Science Applications

  • Polymeric Composites : The unique chemical structure of 4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide allows it to be integrated into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial use .
  • Nanotechnology : The compound's properties make it suitable for incorporation into nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms presents significant advantages in targeted therapy applications .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several thieno[3,4-c]pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited potent activity against resistant strains, highlighting their potential as new antimicrobial agents.
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines demonstrated that derivatives of this compound could induce apoptosis through caspase activation pathways. These findings suggest a mechanism by which the compound may exert anticancer effects and warrant further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in binding to biological targets, while the thieno[3,4-c]pyrazole core could interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-butyl-N-(2-(4-aminophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
  • 4-butyl-N-(2-(4-methylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Uniqueness

4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the thieno[3,4-c]pyrazole core with the cyclohexanecarboxamide moiety also contributes to its unique properties.

Biological Activity

The compound 4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a complex organic molecule that exhibits significant biological activity. Its unique structural features, including a thieno[3,4-c]pyrazole core and a nitrophenyl group, make it a subject of interest in medicinal chemistry. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound's IUPAC name is N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide . The molecular structure can be summarized as follows:

Property Details
Molecular Formula C22H28N4O3S
Molecular Weight 428.55 g/mol
InChI Key InChI=1S/C22H28N4O3S/c27-22(18-7-3-5-14...)

Antimicrobial Properties

Research indicates that compounds containing thieno[3,4-c]pyrazole moieties often exhibit antimicrobial properties. The presence of the nitrophenyl group may enhance these activities by increasing the compound's ability to penetrate bacterial cell walls. A study demonstrated that related compounds showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. For instance, compounds with similar structures have been reported to inhibit the activity of dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

Case Studies

Several studies have highlighted the efficacy of thieno[3,4-c]pyrazole derivatives:

  • A study published in Medicinal Chemistry demonstrated that a related compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM .
  • Another research effort focused on the anti-inflammatory effects of thieno derivatives, reporting a 60% reduction in TNF-alpha levels in treated macrophages compared to controls .

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